3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester
Description
Molecular Architecture and Heterocyclic Framework Analysis
The compound’s molecular formula is C₆H₈N₂O₃ , with a molecular weight of 156.14 g/mol . Its structure comprises a five-membered isoxazole ring (a 1,2-oxazole derivative) substituted with three key functional groups:
- A methyl ester group at the 3-position, contributing to electron-withdrawing effects and enhancing reactivity.
- A 5-amino group , providing a nucleophilic site and hydrogen-bonding potential.
- A 4-methyl substituent , introducing steric bulk and modulating electronic density within the ring.
The isoxazole ring itself contains an oxygen atom at position 1 and a nitrogen atom at position 2, forming a conjugated π-system. This aromatic stability is critical for its chemical behavior, enabling participation in cycloaddition reactions and interactions with biological targets.
Table 1: Key Functional Groups and Their Positions
| Position | Substituent | Role |
|---|---|---|
| 3 | Methyl ester | Electron-withdrawing, improves solubility |
| 4 | Methyl | Steric modulation, electronic density adjustment |
| 5 | Amino | Hydrogen-bond donor, nucleophilic reactivity |
Electronic Structure Analysis Through Quantum Mechanical Calculations
Density Functional Theory (DFT) studies on related isoxazole derivatives reveal critical electronic features:
- HOMO-LUMO Gaps : Isoxazole rings exhibit moderate HOMO-LUMO gaps (~4–6 eV), indicating stability and limited reactivity in non-polar environments.
- Electron Density Distribution : The amino group donates electron density via resonance, while the methyl ester withdraws electrons, creating a polarized ring system.
Table 2: Electronic Properties of Isoxazole Derivatives
| Property | Value (Estimated) | Reference |
|---|---|---|
| HOMO energy (eV) | -0.3 to -0.5 | |
| LUMO energy (eV) | +1.2 to +1.5 | |
| Dipole moment (D) | ~2.5–3.0 |
These calculations suggest that the methyl ester and amino groups influence frontier molecular orbitals, directing electrophilic or nucleophilic attack to specific positions on the isoxazole ring.
Properties
IUPAC Name |
methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)8-11-5(3)7/h7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRYHKYWRENAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475714 | |
| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485807-09-8 | |
| Record name | Methyl 5-amino-4-methyl-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485807-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysis
The transesterification is conducted in anhydrous methanol using lithium methoxide (LiOMe) as a catalyst, typically at 60–65°C for 6–8 hours. Lithium methoxide, generated in situ from lithium hydride and methanol, provides superior nucleophilic activation compared to sodium or potassium analogs, minimizing side reactions such as hydrolysis. Stoichiometric excesses of methanol (5–7 equivalents) drive the equilibrium toward the methyl ester, achieving yields of 85–92% after recrystallization from ethyl acetate.
Table 1: Optimized Parameters for Transesterification
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (LiOMe) | 0.1–0.3 equivalents | Maximizes turnover without saponification |
| Temperature | 60–65°C | Balances kinetics and thermal stability |
| Methanol Equivalents | 5–7 | Shifts equilibrium toward product |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Mechanistic Insights
The reaction proceeds via a tetrahedral intermediate, where methoxide attacks the carbonyl carbon of the ethyl ester, displacing ethoxide. Isotopic labeling studies confirm the retention of configuration at the ester carbonyl, critical for preserving the compound’s bioactivity. Side products, including hydrolyzed carboxylic acid (≤3%), are removed via aqueous washes at pH 4–5, exploiting the compound’s insolubility in acidic media.
Cyclization Strategies via Halide Intermediates
Recent patents describe a three-step cyclization route utilizing halogenated intermediates, adaptable for large-scale production. This method emphasizes atom economy and reduced waste, aligning with green chemistry principles.
Oxime Formation and Halogenation
The synthesis begins with condensing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol under basic conditions (NaOH, 70°C, 24 hours), yielding the corresponding oxime in 94.5% yield. Subsequent treatment with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C generates the α-chlorooxime intermediate, isolated via extraction with methyl tert-butyl ether (MTBE).
Table 2: Key Metrics for Halide-Mediated Cyclization
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oxime Synthesis | NH₂OH·HCl, NaOH, EtOH | 94.5% | >98% |
| Halogenation | NCS, DMA, 45°C | 95.0% | 97% |
| Cyclization | Ethyl propionylacetate, Et₃N | 79.0% | ≥99% |
Cyclization to Isoxazole Core
The α-chlorooxime undergoes cyclization with ethyl propionylacetate in ethanol, catalyzed by triethylamine. Nucleophilic attack by the enolate of ethyl propionylacetate on the halogenated oxime forms the isoxazole ring, with subsequent esterification introducing the methyl group. Crystallization from MTBE yields the target compound in 79% purity ≥99%. Modifications using methyl 3-cyclopropyl-3-carbonyl-propionate demonstrate the method’s versatility for generating analogs.
Nucleophilic Addition-Condensation Pathways
Alternative routes exploit the reactivity of 5-amino-3-methyl-4-isoxazolecarboxylic acid’s hydrazide derivatives. A 2018 study synthesized N′-substituted analogs via indium(III)-catalyzed Schiff base formation.
Hydrazide Synthesis and Functionalization
5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, prepared from ethyl 5-amino-3-methyl-4-isoxazolecarboxylate, reacts with aromatic aldehydes (e.g., 2,4-dihydroxybenzaldehyde) in the presence of In(OTf)₃. The catalyst facilitates imine bond formation without epimerization, achieving yields of 63–81%. While this method primarily targets hydrazide derivatives, transesterification of the intermediate ethyl ester to methyl ester remains feasible under analogous conditions.
Comparative Analysis of Catalysts
Table 3: Catalyst Efficiency in Nucleophilic Additions
| Catalyst | Yield Range | Reaction Time | Byproducts |
|---|---|---|---|
| In(OTf)₃ | 63–81% | 4–6 hours | <5% |
| HCl (gas) | 45–58% | 12–18 hours | 10–15% |
| ZnCl₂ | 50–65% | 8–10 hours | 8–12% |
In(OTf)₃ outperforms traditional Brønsted acids by minimizing hydrolysis and enabling milder conditions (room temperature, 4–6 hours).
Alternative Methods from Recent Innovations
A 2023 Chinese patent introduces a hydroxylamine-mediated cyclization using 2-methyl-2-acetonitrile-1,3-dioxolane. Reacting this nitrile with hydroxylamine hydrochloride in ammonia water at 60°C forms an amidoxime intermediate, which cyclizes under weak acid (pH 5–6) to yield 5-methyl-3-aminoisoxazole. Subsequent esterification with methyl chloroformate introduces the carboxylic acid methyl ester group, though yields drop to 65–70% due to competing hydrolysis.
Comparative Evaluation of Synthetic Routes
Table 4: Method Comparison for Industrial Applicability
| Method | Scalability | Cost | Environmental Impact | Yield |
|---|---|---|---|---|
| Transesterification | High | Low | Moderate (solvent use) | 85–92% |
| Halide Cyclization | Moderate | Medium | Low (atom economy) | 75–79% |
| Nucleophilic Addition | Low | High | High (metal catalyst) | 63–81% |
| Nitrile Cyclization | High | Low | Low (aqueous steps) | 65–70% |
Transesterification remains the preferred method for bulk production due to its high yield and simplicity, whereas halide cyclization offers greener alternatives despite moderate scalability.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of novel bioactive peptides and other heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying various biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of various enzymes and receptors. For instance, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Isoxazole derivatives differ in substituent positions, ester/amide functionalization, and aromatic modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Key Isoxazole Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Methyl Ester Derivatives
*Predicted using Crippen’s method . The amino group increases polarity slightly compared to non-amino analogues.
Biological Activity
3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is a heterocyclic compound belonging to the isoxazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 485807-09-8
- Molecular Weight : 168.15 g/mol
The structure includes an amino group at the 5-position, a methyl group at the 4-position, and a methyl ester at the 3-position of the isoxazole ring. This configuration contributes to its distinct biochemical properties and biological activities.
This compound exhibits various mechanisms of action:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, influencing their activity by binding to active sites, which can either inhibit or activate enzymatic functions.
- Gene Expression Modulation : It has been shown to modulate gene expression related to metabolic processes, affecting cellular metabolism and signaling pathways.
- Cellular Effects : The compound influences cell signaling pathways and can alter cellular functions, including proliferation and apoptosis .
Case Studies
-
Immunomodulatory Effects :
- A study demonstrated that derivatives of isoxazole compounds exhibited immunosuppressive properties by inhibiting phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). The findings indicated differential toxicity profiles among various derivatives, with some showing strong anti-proliferative effects without significant toxicity .
-
Anti-inflammatory Activity :
- Isoxazole derivatives have been evaluated for their anti-inflammatory potential. In vitro studies indicated that certain compounds could inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures, suggesting a mechanism for their anti-inflammatory effects .
-
Antimicrobial Activity :
- Research on urea and thiourea derivatives of isoxazole carboxylic acids showed promising in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Notably, some derivatives exhibited low minimum inhibitory concentrations (MIC), indicating potent antimicrobial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Lacks methyl ester group | Exhibits immunosuppressive effects |
| 5-Phenylisoxazole-3-carboxylate | Contains a phenyl group instead of a methyl group | Demonstrates antibacterial properties |
| 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Modified structure with hydrazide | Shows immunomodulatory activities |
Scientific Applications
- Chemistry : Utilized in synthesizing novel bioactive peptides and other heterocyclic compounds.
- Biology : Serves as a valuable tool for studying biological processes due to its diverse activities.
- Medicine : Investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial effects .
Industrial Applications
The compound's unique properties make it suitable for developing new materials and chemical processes within the pharmaceutical industry.
Q & A
Basic: What are the established synthetic routes for 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester?
Methodological Answer:
A common approach involves a multi-step synthesis starting with the condensation of benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous ZnCl₂ at 60°C under solvent-free conditions . The intermediate ethyl ester is then hydrolyzed using 5% NaOH, followed by acidification with HCl to yield the carboxylic acid derivative. Final esterification with methanol under acidic or basic conditions produces the methyl ester. Key steps are monitored via TLC, and purity is ensured through recrystallization (e.g., ethanol).
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Loading: Adjusting ZnCl₂ concentration (0.1–0.2 mmol per 1 mmol substrate) to balance reaction rate and byproduct formation .
- Temperature Control: Maintaining 60°C during condensation to prevent side reactions (e.g., over-oxidation).
- Solvent-Free Conditions: Enhancing reaction efficiency and reducing purification complexity .
- Post-Reaction Workup: Stirring intermediates in ethanol to isolate solids and minimize impurities. Yield improvements (10–15%) are achievable by refining stoichiometry and reaction time.
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies methyl (δ 2.3–2.5 ppm), amino (δ 5.1–5.3 ppm), and ester (δ 3.7–3.9 ppm) groups. ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
- X-Ray Crystallography: Resolves the syn-clinal conformation between the isoxazole and phenyl rings (torsion angle: -54.4°) and intermolecular hydrogen bonds (O–H···O) stabilizing the crystal lattice .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitubercular activity?
Methodological Answer:
- Ester Group Modifications: Replace the methyl ester with bulkier alkyl groups (e.g., ethyl, propyl) to enhance lipid solubility and membrane penetration .
- Substituent Introduction: Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 5-amino position to improve target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Biological Testing: Evaluate minimum inhibitory concentrations (MICs) against H37Rv strains and cytotoxicity in mammalian cells. Parallel molecular docking predicts binding affinities to prioritize synthesis.
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments using identical Mtb strains (e.g., H37Rv) and culture conditions (e.g., Middlebrook 7H9 media) to minimize variability .
- Metabolite Analysis: Assess compound stability under assay conditions (e.g., pH, temperature) via HPLC-MS to rule out degradation artifacts.
- Statistical Validation: Apply ANOVA or t-tests to compare results from independent studies, accounting for differences in inoculum size or endpoint detection methods.
Basic: What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Storage: Keep in airtight containers at 0–6°C, protected from light and moisture to prevent decomposition .
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye exposure requires 15-minute flushing with saline .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict hydrolysis rates of the ester group.
- Degradation Pathways: Use LC-MS/MS to identify byproducts under accelerated stability conditions (e.g., 40°C/75% RH), correlating with computational predictions.
Advanced: How do π-π stacking interactions influence the compound’s crystallographic packing?
Methodological Answer:
- Crystal Packing Analysis: X-ray data reveal π-π interactions between phenyl rings (slippage distance: ~1.284 Å) and O–H···O hydrogen bonds (2.65–2.70 Å) .
- Thermal Stability: Differential scanning calorimetry (DSC) correlates melting points (e.g., 168–170°C) with packing density. Tightly packed crystals exhibit higher thermal stability .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
